molecular formula C6H11N B2374865 Hex-5-yn-3-amine CAS No. 512188-83-9

Hex-5-yn-3-amine

Cat. No.: B2374865
CAS No.: 512188-83-9
M. Wt: 97.161
InChI Key: QRSKOUFDYNFCNV-UHFFFAOYSA-N
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Description

Hex-5-yn-3-amine (IUPAC name: this compound; CID 21192690) is a primary aliphatic amine characterized by a six-carbon chain with a terminal alkyne group at the fifth carbon and an amine group at the third position. Its molecular formula is C₆H₁₁N, and its structural features are defined by the SMILES string CCC(CC#C)N . The compound’s alkyne moiety introduces significant reactivity, enabling applications in click chemistry, polymer synthesis, and pharmaceutical intermediates. However, its instability under acidic or oxidative conditions necessitates careful handling and stabilization, often via hydrochloride salt formation (e.g., this compound hydrochloride) .

Properties

IUPAC Name

hex-5-yn-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKOUFDYNFCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-hexyne with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Hex-5-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other nitrogen-containing compounds.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
Hex-5-yn-3-amine serves as a versatile building block in organic synthesis. Its alkyne group allows for various reactions, including:

  • Oxidation: Can be oxidized to form diketones or carboxylic acids.
  • Reduction: The alkyne can be reduced to alkenes or alkanes through hydrogenation.
  • Substitution Reactions: The amine group can participate in nucleophilic substitutions, leading to the formation of amides or other nitrogen-containing compounds.

Table 1: Reaction Types and Conditions

Reaction TypeMajor ProductsCommon Reagents
OxidationDiketones, Carboxylic AcidsPotassium permanganate, Osmium tetroxide
ReductionAlkenes, AlkanesHydrogen gas with palladium or platinum catalyst
SubstitutionAmides, Other Nitrogen CompoundsAcid chlorides, Anhydrides with base

Biological Applications

1. Drug Discovery:
this compound has been investigated for its potential bioactive properties. Its interactions with biological molecules suggest it could play a role in drug development. Notably, derivatives of this compound have shown promise as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neurodegenerative disease treatments .

2. Anticancer Activity:
Research indicates that certain analogs of this compound exhibit inhibitory effects on cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting proteins involved in cell cycle regulation .

Table 2: Biological Activities and Mechanisms

ActivityMechanism of ActionCase Study Reference
NeuroprotectionModulation of nAChR activity
Anticancer ActivityInduction of apoptosis via cell cycle regulation

Case Studies

Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that these compounds enhanced neuronal survival and reduced amyloid-beta toxicity through modulation of nAChR activity.

Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, correlating with increased markers of apoptosis. This highlights its potential as a lead compound for developing new anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Modifications to the alkyne or amine groups can significantly influence binding affinity and selectivity for target receptors.

Table 3: SAR Insights

ModificationEffect on Activity
Alkyl chain lengthIncreased potency with longer chains
Substitution on amineEnhanced selectivity for nAChRs
Variations in alkyneAltered reactivity in click chemistry

Mechanism of Action

The mechanism of action of Hex-5-yn-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable this compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most direct structural analogues of Hex-5-yn-3-amine include:

Hex-5-en-3-amine hydrochloride (CID 86052040): Features a terminal alkene group instead of an alkyne.

Hexamethylene diisocyanate (CAS 822-06-0): A diisocyanate with two reactive -NCO groups, distinct from the amine functionality .

Structural and Reactivity Differences
Property This compound Hex-5-en-3-amine hydrochloride Hexylamine
Molecular Formula C₆H₁₁N C₆H₁₃N·HCl C₆H₁₅N
Functional Groups Alkyne (-C≡C), primary amine Alkene (-C=C), primary amine Primary amine
Reactivity High (alkyne cycloadditions) Moderate (alkene additions) Low (nucleophilic)
Stability Air-sensitive (requires salt form) Stable as hydrochloride salt Stable under inert conditions
PubChem CID 21192690 86052040 8102

Key Findings :

  • Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas Hex-5-en-3-amine is more suited for hydroamination or epoxidation reactions .
  • Stability : Both alkyne- and alkene-containing amines are prone to polymerization or oxidation; hence, hydrochloride salts are commonly used to enhance shelf life .
  • Applications : this compound is pivotal in synthesizing rigid polymers and bioactive molecules, while Hex-5-en-3-amine derivatives are explored in flexible polymer matrices .
Comparison with Non-Amine Analogues

Hexamethylene diisocyanate (HDI, CAS 822-06-0) serves as a contrasting compound due to its isocyanate (-NCO) groups. Unlike this compound, HDI is highly reactive with hydroxyl groups (e.g., in polyurethane synthesis) and poses significant respiratory hazards .

Biological Activity

Hex-5-yn-3-amine, a compound with the molecular formula C6_6H11_{11}N, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound features an alkyne functional group and a primary amine, which contribute to its reactivity and biological interactions. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, while the alkyne group can participate in click chemistry reactions. These properties enable this compound to modulate biological pathways effectively.

PropertyValue
Molecular FormulaC6_6H11_{11}N
Molecular Weight111.16 g/mol
StructureAlkyne with amine group
SolubilitySoluble in organic solvents

Biological Activity

This compound has been investigated for its potential as a bioactive compound in drug discovery. Its interactions with various molecular targets make it a candidate for therapeutic applications.

1. Neuroactive Properties

Research indicates that derivatives of this compound can act as selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). For instance, compounds structurally related to this compound have shown high affinity for the α4β2-nAChR subtype, which is implicated in cognitive functions and neurodegenerative diseases .

2. Anticancer Activity

The compound's ability to interact with specific protein targets has led to studies exploring its anticancer potential. In vitro assays have demonstrated that certain analogs exhibit inhibitory effects on cancer cell proliferation by targeting proteins involved in cell cycle regulation .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that these compounds could enhance neuronal survival and reduce amyloid-beta toxicity, suggesting a mechanism involving modulation of nAChR activity .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound inhibited cell growth in a dose-dependent manner, correlating with increased apoptosis markers. This study highlighted the potential of this compound as a lead compound for developing new anticancer agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the alkyne or amine groups can significantly influence binding affinity and selectivity for target receptors.

Table 2: SAR Insights

ModificationEffect on Activity
Alkyl chain lengthIncreased potency with longer chains
Substitution on amineEnhanced selectivity for nAChRs
Variations in alkyneAltered reactivity in click chemistry

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